molecular formula C10H16O B1624465 (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol CAS No. 22451-63-4

(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol

Cat. No.: B1624465
CAS No.: 22451-63-4
M. Wt: 152.23 g/mol
InChI Key: SHWZGIXBGZQLQQ-FNORWQNLSA-N
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Description

(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol is an organic compound characterized by its unique structure, which includes a methylene group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol typically involves the use of specific reagents and conditions to achieve the desired configuration and purity. One common method involves the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often include a controlled temperature and the presence of a catalyst to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    (E)-7-Methyl-3-methyleneocta-4,6-dien-1-ol: This compound differs by the position of the hydroxyl group.

    (E)-7-Methyl-3-methyleneocta-4,6-dien-3-ol: Another isomer with the hydroxyl group at a different position.

    (E)-7-Methyl-3-methyleneocta-4,6-dien-4-ol: Similar structure but with the hydroxyl group at the fourth position.

Uniqueness: (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol is unique due to its specific configuration and the presence of both a methylene group and a conjugated diene system. This combination of features makes it particularly interesting for various chemical reactions and applications.

Properties

IUPAC Name

(4E)-7-methyl-3-methylideneocta-4,6-dien-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)6-5-7-9(3)10(4)11/h5-7,10-11H,3H2,1-2,4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWZGIXBGZQLQQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C=CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=C)/C=C/C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021209
Record name (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22451-63-4
Record name (4E)-7-Methyl-3-methylene-4,6-octadien-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22451-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-7-methyl-3-methyleneocta-4,6-dien-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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